8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid
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Overview
Description
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. 8-Fluoroquinoline-6-carboxylic acid serves as a valuable boron reagent in SM coupling reactions. Its stability, ease of preparation, and mild reaction conditions make it an attractive choice for constructing complex molecules .
Antibacterial Agents
Fluoroquinolones are a class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. While 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid itself may not be a direct antibiotic, its derivatives can be modified to create potent antibacterial agents. Researchers explore structural modifications to enhance antibacterial activity and minimize resistance .
Mechanism of Action
Target of Action
It’s structurally related to fluoroquinolones , a class of antibacterials that primarily target bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the prevention of bacterial reproduction .
Mode of Action
Considering its structural similarity to fluoroquinolones , it might share a similar mode of action. Fluoroquinolones inhibit bacterial DNA-gyrase, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication .
Biochemical Pathways
Fluoroquinolones, which are structurally similar, affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .
Result of Action
Fluoroquinolones, which are structurally similar, cause the inhibition of bacterial dna-gyrase, leading to the prevention of bacterial dna replication and thus bacterial growth .
properties
IUPAC Name |
8-fluoro-2-oxo-1H-quinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFSFOVPMHMSJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid |
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